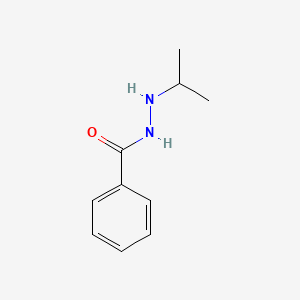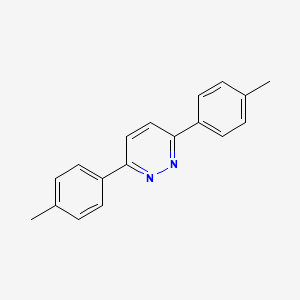
Benzene, 1,4-bis(phenylthio)-
概要
説明
“Benzene, 1,4-bis(phenylthio)-”, also known as biphenyl-4-thiol, is a chemical compound with the molecular formula C24H18S2 . It is a yellowish-white solid and is often used as a building block in the synthesis of various polymers and organic compounds . It is also used as a cross-linking agent in the production of rubbers and plastics .
Synthesis Analysis
The synthesis of “Benzene, 1,4-bis(phenylthio)-” can be achieved from 4-Bromochlorobenzene and Thiophenol . It’s also worth noting that a number of 1,4-bis(phenylethynyl)benzene derivatives and their analogues have been synthesized .Molecular Structure Analysis
The molecular structure of “Benzene, 1,4-bis(phenylthio)-” is represented by the formula C24H18S2 . More detailed structural information can be found in various chemical databases .Physical And Chemical Properties Analysis
“Benzene, 1,4-bis(phenylthio)-” has a melting point of 81.5 °C and a boiling point of 265 °C (Press: 14 Torr) . Its density is predicted to be 1.23±0.1 g/cm3 .科学的研究の応用
Synthesis Techniques
- Microwave Irradiation Synthesis : Benzene derivatives, like 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene, have been synthesized using microwave irradiation, demonstrating a high yield under optimized conditions (Dong Yu-huan, 2012).
Photophysical Properties
- Chromophore Aggregation and Planarization : Studies on 1,4-bis(phenylethynyl)benzene revealed insights into the effects of chromophore aggregation and planarization in poly(phenyleneethynylene)s, suggesting modest shifts in planarization and larger shifts in aggregation (M. Levitus et al., 2001).
Polymer Synthesis
- Poly(phenylene sulfide)s Properties : 1,4-bis(phenylthio)-benzene was used in the synthesis of poly(phenylene sulfide)s containing carbonyl and sulfonyl groups, demonstrating good thermal stabilities and inherent viscosities (K. Joseph & M. Srinivasan, 1992).
Catalysis
- Transfer Hydrogenation in Glycerol : Complexes derived from 1,4-bis(phenylthiomethyl)benzene were efficient in catalytic transfer hydrogenation of aldehydes and ketones in glycerol (O. Prakash et al., 2014).
Semiconductor Applications
- Organic Semiconductor for Thin Film Transistors : 1,4-bis(5-decyl-2,2′-bithien-5-yl)benzene was synthesized for use in thin film transistors, exhibiting high mobilities and efficient performance (S. Ponomarenko et al., 2005).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Novel Schiff Bases derived from 1,4-bis(phenylthio)benzene exhibited significant corrosion inhibiting properties for mild steel (Priyanka Singh & M. Quraishi, 2016).
Material Synthesis
- Gold Nanoparticle Assemblies : 1,4-bis(phenylthio)benzene-based linkers were used in the preparation of films from gold nanoparticles, demonstrating unique optical and electrical properties (J. Wessels et al., 2004).
Photochemical Studies
- Acid Generation by Photochemical Reaction : Photochemical analysis of 1,4-bis(phenylsulfonyloxy)benzene revealed its capability to generate acidic species, contributing to the understanding of photo-Fries rearrangement processes (Ya Wu & Li Wu, 2017).
Safety and Hazards
“Benzene, 1,4-bis(phenylthio)-” should be handled with caution. It is considered to be harmful if swallowed or inhaled, and may cause skin and eye irritation upon contact . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
1,4-bis(phenylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14S2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBYOWIYAKVOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347824 | |
| Record name | Benzene, 1,4-bis(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3459-94-7 | |
| Record name | Benzene, 1,4-bis(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

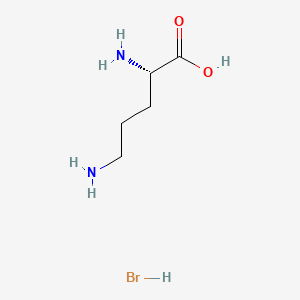

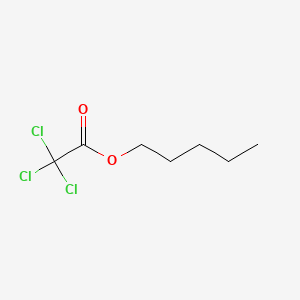
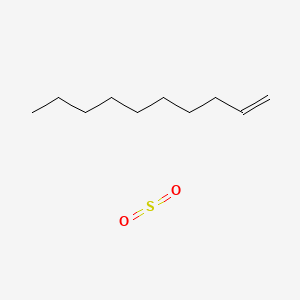
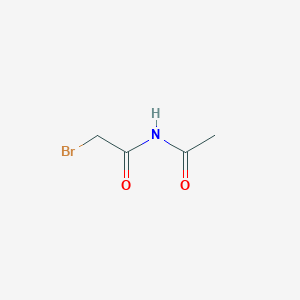
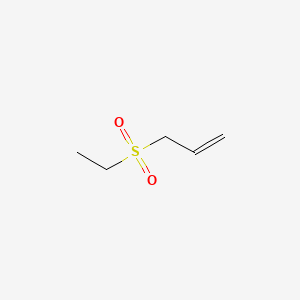
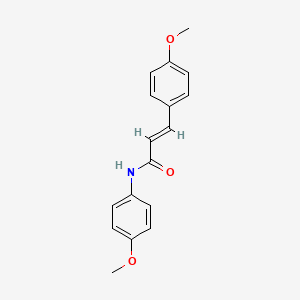
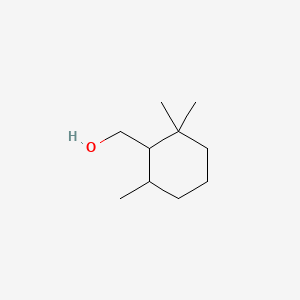
![Benzoic acid, 2-[[[3-(triethoxysilyl)propyl]amino]carbonyl]-](/img/structure/B3051485.png)
![ethyl N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]glycinate](/img/structure/B3051488.png)
